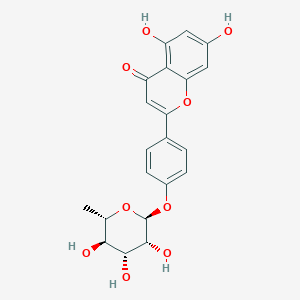
Apigenin-4'-|A-L-rhamnoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apigenin-4’-O-α-L-rhamnoside is a flavonoid glycoside derived from apigenin, a naturally occurring flavone found in many plants. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties . It has been studied for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis and hepatitis B .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-4’-O-α-L-rhamnoside typically involves the glycosylation of apigenin with L-rhamnose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the rhamnose moiety to apigenin under mild conditions . Chemical synthesis, on the other hand, may involve the use of rhamnosyl donors and catalysts to achieve the glycosylation reaction.
Industrial Production Methods: Industrial production of Apigenin-4’-O-α-L-rhamnoside can be scaled up using biotechnological approaches. Microbial fermentation using genetically engineered microorganisms that express the necessary glycosyltransferases is a common method. This approach allows for the efficient and cost-effective production of the compound .
化学反应分析
Types of Reactions: Apigenin-4’-O-α-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Apigenin-4’-O-α-L-rhamnoside .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other bioactive flavonoids.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its antioxidant properties.
作用机制
The mechanism of action of Apigenin-4’-O-α-L-rhamnoside involves the inhibition of key signaling pathways. For instance, it targets the MAPK signaling pathway, which plays a crucial role in the inflammatory response. By downregulating the expression of pro-inflammatory cytokines and matrix metalloproteinases, the compound exerts its anti-inflammatory effects . Additionally, its antiviral activity is attributed to the inhibition of viral replication and protein synthesis .
相似化合物的比较
Apigenin: The parent compound, known for its broad spectrum of biological activities.
Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory effects.
Uniqueness: Apigenin-4’-O-α-L-rhamnoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural modification also contributes to its distinct biological activities, making it a valuable compound for therapeutic applications .
属性
分子式 |
C21H20O9 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21-/m0/s1 |
InChI 键 |
RDBPZZVIYGFJKU-NNTGZONMSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


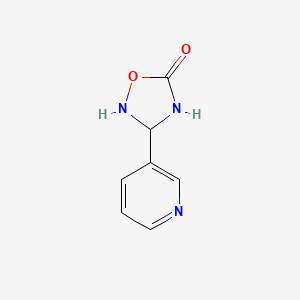




![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)

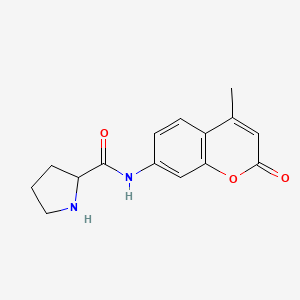
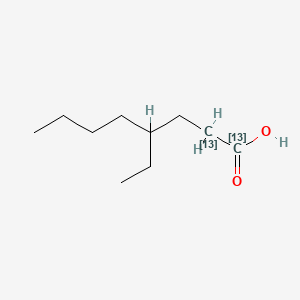
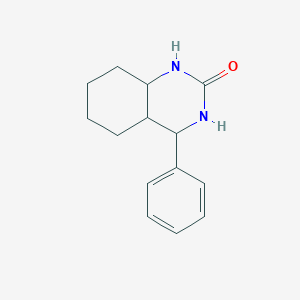
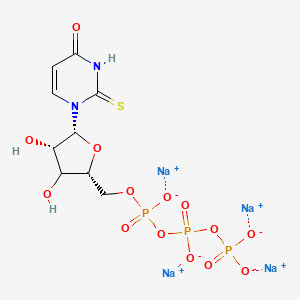
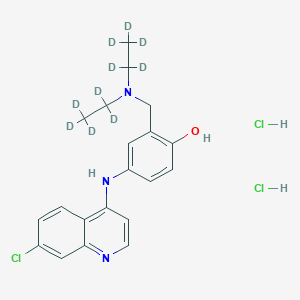
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
